molecular formula C20H24N2O2 B6651037 N-[(3,4-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine

N-[(3,4-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine

Cat. No.: B6651037
M. Wt: 324.4 g/mol
InChI Key: AUOHZFSZUVRXOO-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine is a complex organic compound featuring a phenyl ring substituted with methoxy groups and an indole moiety linked through a propylamine chain

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-23-19-10-9-15(12-20(19)24-2)13-21-11-5-6-16-14-22-18-8-4-3-7-17(16)18/h3-4,7-10,12,14,21-22H,5-6,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOHZFSZUVRXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCCC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, where an aryl hydrazine is reacted with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable precursor for the development of new pharmaceuticals and organic materials.

Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. N-[(3,4-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine can be studied for its potential biological effects and used in drug discovery.

Medicine: This compound may have therapeutic applications due to its structural similarity to other bioactive indole derivatives. It can be investigated for its potential use in treating various diseases, such as cancer, diabetes, and infectious diseases.

Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other organic materials. Its unique structure and properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-[(3,4-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine exerts its effects involves interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The methoxy groups on the phenyl ring may enhance the compound's affinity for these targets, resulting in specific biological activities.

Comparison with Similar Compounds

  • N-[(3,4-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine is structurally similar to other indole derivatives such as N-[(3,4,5-trimethoxyphenyl)methyl]-3-(1H-indol-3-yl)propan-1-amine and N-[(3,4-dimethoxyphenyl)methyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-amine.

Uniqueness: What sets this compound apart from other similar compounds is its specific arrangement of methoxy groups and the propylamine chain, which may confer unique biological and chemical properties.

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